molecular formula C9H8BrClO2 B3284813 3-(4-Bromo-3-chlorophenyl)propanoic acid CAS No. 791601-07-5

3-(4-Bromo-3-chlorophenyl)propanoic acid

Cat. No. B3284813
M. Wt: 263.51 g/mol
InChI Key: KVTFMKUQYPWUHK-UHFFFAOYSA-N
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Description

“3-(4-Bromo-3-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 . It is a solid substance stored in dry conditions at room temperature .


Molecular Structure Analysis

The InChI code for “3-(4-Bromo-3-chlorophenyl)propanoic acid” is 1S/C9H8BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) . This indicates the presence of a bromine atom, a chlorine atom, and a carboxylic acid group in the molecule.


Physical And Chemical Properties Analysis

“3-(4-Bromo-3-chlorophenyl)propanoic acid” is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 263.52 .

Scientific Research Applications

Reactivity and Synthesis

  • The synthesis and reactivity of organometallic compounds, such as 3-(trichlorogermyl)propanoic acid, have been studied, showing unusual properties in their reactions with phenylmagnesium bromide. This suggests potential avenues for exploring the reactivity of similarly structured compounds like 3-(4-Bromo-3-chlorophenyl)propanoic acid in the presence of organometallic reagents (Qiang et al., 2010).

Photodegradation Studies

  • The photolysis of halogenated compounds in water, such as 1,2-dibromo 3-chloro propane, has been investigated, revealing the formation of various photoproducts. This research could provide a foundation for understanding the environmental behavior and degradation pathways of halogenated propanoic acids, including 3-(4-Bromo-3-chlorophenyl)propanoic acid (Milano et al., 1990).

Chiral Separation Techniques

  • The enantioseparation of α-(chlorophenyl)propanoic acids using countercurrent chromatography highlights the significance of chlorine substituents in chiral recognition. This research could be relevant to studying the chiral aspects of 3-(4-Bromo-3-chlorophenyl)propanoic acid and its potential enantiomeric properties (Jin et al., 2019).

Organic Synthesis and Reactivity

  • The synthesis and reactivity of compounds containing Ge–C bonds, such as 3-(triphenylgermyl)propanoic acid, have been explored. The selective cleavage of aromatic Ge–C bonds and the unique properties of the β-carboxylic functional group could inform the synthesis and potential applications of 3-(4-Bromo-3-chlorophenyl)propanoic acid (Zheng et al., 1994).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-(4-bromo-3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFMKUQYPWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286367
Record name 4-Bromo-3-chlorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3-chlorophenyl)propanoic acid

CAS RN

791601-07-5
Record name 4-Bromo-3-chlorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791601-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chlorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromo-3-chlorophenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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